2-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. It has garnered attention due to its potential pharmacological properties, particularly in medicinal chemistry. This compound is classified under the category of pyrrolopyridines, which are known for their diverse biological activities.
The compound can be synthesized through various chemical methods, and its derivatives have been explored for their biological activities. Research has shown that pyrrolo[2,3-c]pyridine derivatives possess significant anticancer and antimicrobial properties, making them valuable in drug development .
2-Phenyl-1H-pyrrolo[2,3-c]pyridine belongs to the class of nitrogen-containing heterocycles. It is specifically categorized as a pyrrolopyridine due to its structural features that include both a pyrrole and a pyridine ring. This classification highlights its relevance in medicinal chemistry and organic synthesis.
The synthesis of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Characterization of the synthesized compound is performed using techniques like Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass spectrometry (MS) to confirm the structure and purity .
2-Phenyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions that enhance its utility:
The reactivity patterns are influenced by the electron density on the rings, which can be modulated by substituents on the phenyl group. The regioselectivity of these reactions is crucial for synthesizing desired derivatives with specific biological activities .
The mechanism of action for compounds like 2-Phenyl-1H-pyrrolo[2,3-c]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have indicated that modifications at specific positions on the pyrrolopyridine scaffold can enhance binding affinity and selectivity towards targets like SGK-1 kinase .
Physicochemical properties such as solubility and partition coefficients are essential for predicting bioavailability and pharmacokinetics. Computational modeling tools like ChemBioDraw can be used to predict these properties .
2-Phenyl-1H-pyrrolo[2,3-c]pyridine and its derivatives have several applications in scientific research:
The pyrrolopyridine family comprises several isomeric structures differentiated by ring fusion positions. Systematic naming follows the bridged atom method, where numbers in brackets denote the pyrrole ring atoms fused to the pyridine ring:
Table 1: Structural and Physicochemical Comparison of Key Pyrrolopyridine Isomers
Isomer | CAS Number | Molecular Formula | Fusion Pattern | pKa (Predicted) | Key Distinguishing Feature |
---|---|---|---|---|---|
1H-Pyrrolo[2,3-c]pyridine | 2922-07-8 | C₁₃H₁₀N₂ | Angular, N at C4 | ~14.5 | Nitrogen para to bridgehead |
1H-Pyrrolo[2,3-b]pyridine | 25797-03-9 | C₁₃H₁₀N₂ | Linear, N at C3 | ~7.0 | Nitrogen ortho to bridgehead |
1H-Pyrrolo[3,2-c]pyridine | 15210862 | C₁₃H₁₀N₂ | Angular, N at C6 | Not reported | Nitrogen meta to bridgehead |
The 2-phenyl substitution in pyrrolo[2,3-c]pyridine (SMILES: C1(NC(C2=CC=CC=C2)=C3)=C3C=CN=C1) enhances planarity and dipole moment (μ = 2.1 D), facilitating interactions with hydrophobic enzyme pockets. Crystallographic studies confirm a dihedral angle of <10° between the phenyl ring and the heterocycle core, promoting co-planarity essential for DNA intercalation or kinase binding [2] [6]. The scaffold’s electron-rich nature enables nucleophilic substitutions at C3, C5, and C7, enabling derivatization for structure-activity relationship (SAR) studies [8].
Pyrrolopyridines emerged as bioisosteres of indoles and purines in the 1970s, addressing limitations like metabolic instability. Early syntheses focused on Madelung and Fischer cyclization routes, producing unsubstituted cores for antibiotic research [5]. The 1990s saw targeted exploration of C2-aryl derivatives, with 2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 25797-03-9) identified as a kinase hinge-binding motif due to its ability to donate/accept hydrogen bonds via the pyrrole NH and pyridine N [10].
A pivotal shift occurred in the 2010s with the recognition that pyrrolo[2,3-c]pyridine offers superior vectoriality for substitutions at C3 compared to its [2,3-b] counterpart. This enabled optimized interactions with allosteric kinase pockets. For example:
The [2,3-c] isomer gained prominence post-2020 with patent CR20230605A, disclosing 3-substituted-2-phenyl-1H-pyrrolo[2,3-c]pyridines as menin-MLL interaction blockers for leukemia. This marked the isomer’s ascent as a scaffold for protein-protein interaction inhibitors [2].
The 2-phenyl group in pyrrolo[2,3-c]pyridine is not a passive appendage but a critical pharmacophoric element enhancing target affinity through three mechanisms:
Table 2: Bioactivity of 2-Phenylpyrrolopyridine Derivatives Across Therapeutic Targets
Scaffold | Biological Target | Key Derivative | Activity | Application |
---|---|---|---|---|
2-Phenyl-1H-pyrrolo[2,3-c]pyridine | Menin-MLL interaction | 3-Cyano-4-((dimethylamino)methyl) | Kd = 12 nM | Leukemia, myelodysplastic syndrome |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine | PDE4B | 3,3-Difluoroazetidine-2-carboxamide | IC₅₀ = 0.14 μM (PDE4B) | Inflammatory diseases |
2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine | Undisclosed kinase | EVT-3391941 (2,3-diphenyl) | IC₅₀ < 1 μM (broad kinase panel) | Anticancer screening |
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine | MELK | 16h (3-(pyrimidin-4-yl) | IC₅₀ = 32 nM | Glioblastoma, breast cancer |
SAR studies underscore the phenyl group’s versatility:
Recent work exploits the phenyl ring for prodrug design, attaching promoeities (e.g., phosphates) via para-substituents to enhance aqueous solubility during administration [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: